

# A Comprehensive Technical Guide to 3-Thiophenacetic Acid (CAS: 6964-21-2)

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## Compound of Interest

Compound Name: *3-Thiophenacetic acid*

Cat. No.: B186584

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## Introduction

**3-Thiophenacetic acid**, also known as 3-thienylacetic acid, is an organosulfur compound featuring a thiophene ring substituted with an acetic acid group at the 3-position.[1][2] This versatile molecule serves as a crucial building block in various scientific fields, from materials science to medicinal chemistry.[3][4] Its unique structural and electronic properties, imparted by the sulfur-containing aromatic ring, make it a valuable precursor for the synthesis of conductive polymers, a capping agent in the formation of nanoparticles, and a key scaffold in the development of novel therapeutics.[3][5] This guide provides an in-depth overview of its physicochemical properties, spectroscopic profile, key experimental protocols, and its role in relevant biological pathways.

## Physicochemical and Spectroscopic Properties

The fundamental properties of **3-Thiophenacetic acid** are summarized below, providing essential data for its handling, characterization, and application in research and development.

## Table 1: Physicochemical Properties of 3-Thiophenacetic Acid

Property	Value	Reference(s)
CAS Number	6964-21-2	[6][7]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> O <sub>2</sub> S	[6][7]
Molecular Weight	142.18 g/mol	[6][7]
Appearance	Off-white to beige crystalline flakes or powder	[3][8]
Melting Point	73-81 °C	[6][9]
Boiling Point	129 °C at 2.5 mmHg	[3][9]
Solubility	Very soluble in water. Soluble in polar solvents like alcohols.	[3][8][9]
pKa	4.25 ± 0.10 (Predicted)	[3][10]
Density	~1.336 - 1.365 g/cm <sup>3</sup> (estimate)	[1][3]

## Table 2: Spectroscopic Data Summary

Technique	Key Features	Reference(s)
<sup>1</sup> H NMR	Spectral data available for characterization.	[4]
Mass Spectrometry	Electron ionization mass spectrum available for analysis.	[11]
Infrared (IR) Spectroscopy	Gas-phase IR spectrum available.	[12]

## Key Applications and Experimental Protocols

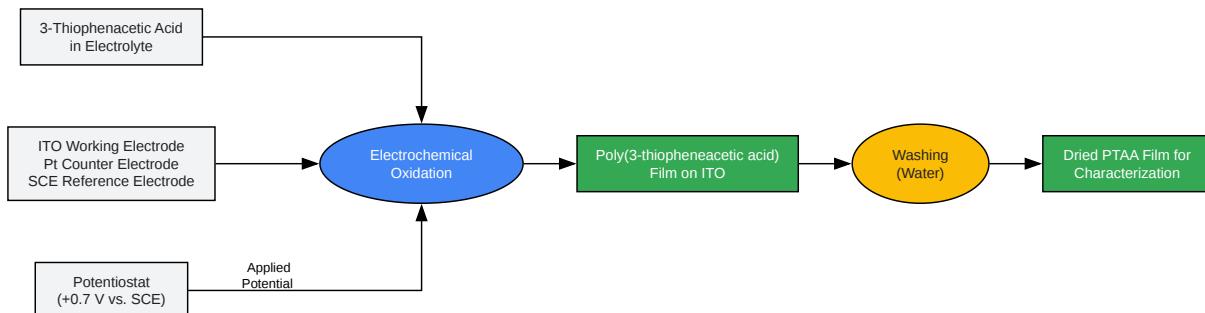
**3-Thiophenacetic acid** is a cornerstone intermediate in several advanced applications. It is particularly noted for its use in the synthesis of functional materials and as a structural motif in medicinal chemistry.

## Synthesis of Conductive Polymers

Electrochemical oxidation of **3-Thiophenacetic acid** leads to the formation of poly(3-thiopheneacetic acid) (PTAA), a conducting polymer.<sup>[5][6]</sup> These polymers are of significant interest for applications in sensors, supercapacitors, and other electronic devices due to their conductivity, stability, and biocompatibility.<sup>[9]</sup>

The following is a representative protocol for the synthesis of a poly(3-thiopheneacetic acid) film based on literature descriptions.<sup>[9]</sup>

- **Electrolyte Preparation:** Prepare an electrolyte solution containing 0.05 M **3-Thiophenacetic acid** in a mixture of 75% boron trifluoride diethyl etherate (BFEE) and 25% trifluoroacetic acid (TFA) by volume.
- **Electrode Setup:** Use an indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
- **Polymerization:** Immerse the electrodes in the electrolyte solution. Apply a constant potential of +0.7 V (vs. SCE) to the working electrode for a duration of 300 seconds.
- **Film Formation:** A blue-black polymeric film of PTAA will deposit on the surface of the ITO working electrode.
- **Washing:** After polymerization, thoroughly wash the polymer-coated electrode with water to remove any residual electrolyte and unreacted monomer.
- **Drying and Characterization:** Dry the PTAA film under vacuum. The film can then be characterized using techniques such as scanning electron microscopy (SEM) and Fourier-transform infrared spectroscopy (FTIR).



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Workflow for Electrochemical Synthesis of PTAA.

## Precursor in Medicinal Chemistry

Thiophene-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.<sup>[13]</sup> Thiophene derivatives have been developed as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents.<sup>[3][10]</sup> Specifically, **3-Thiophenacetic acid** and its derivatives are key intermediates in the synthesis of anti-inflammatory drugs, many of which function by inhibiting cyclooxygenase (COX) enzymes.<sup>[3][13]</sup>

## Synthesis of 3-Thiophenacetic Acid

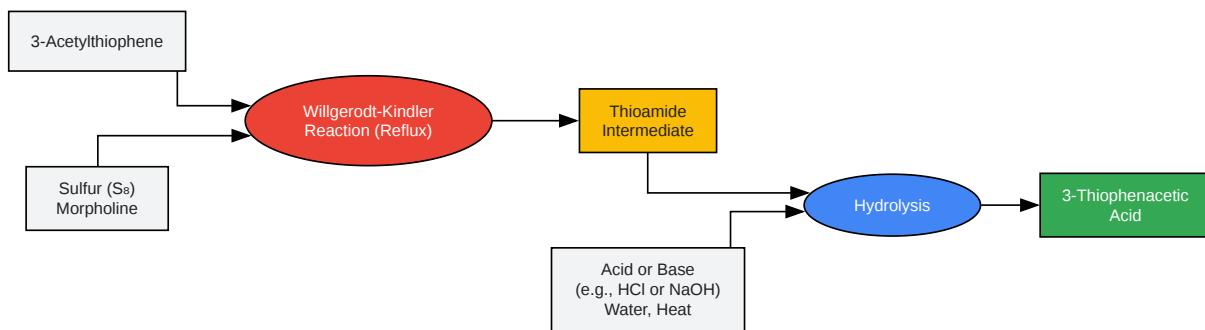
A common laboratory-scale synthesis of aryl acetic acids from the corresponding acetyl precursor is the Willgerodt-Kindler reaction. This method allows for the conversion of 3-acetylthiophene to 3-thiophenethioacetamide, which can then be hydrolyzed to yield **3-Thiophenacetic acid**.<sup>[14][15][16]</sup>

This protocol outlines the general steps for the synthesis of **3-Thiophenacetic acid** from 3-acetylthiophene.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-acetylthiophene, elemental sulfur, and a secondary amine such as morpholine.<sup>[15]</sup> The

molar ratios should be optimized but typically involve an excess of the amine and sulfur.

- Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Formation of Thioamide: The reaction will produce N-(thiophen-3-ylacetyl)morpholine as the thioamide intermediate.
- Hydrolysis: After the initial reaction is complete, cool the mixture. The intermediate thioamide is then subjected to hydrolysis, typically by heating with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH), to yield **3-Thiophenacetic acid**.<sup>[15]</sup>
- Workup and Purification: After hydrolysis, cool the reaction mixture and acidify (if a basic hydrolysis was performed) to precipitate the crude **3-Thiophenacetic acid**. The solid product can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., water).

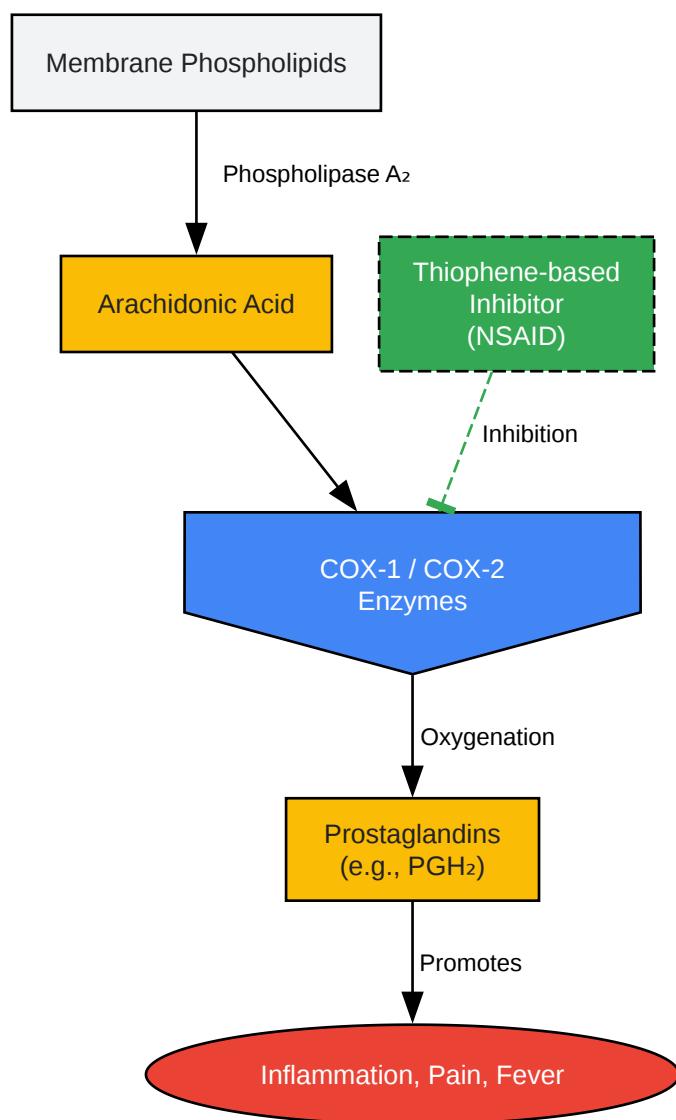


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Synthetic Pathway from 3-Acetylthiophene.

## Role in Biological Signaling Pathways: COX Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.<sup>[13]</sup> These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are lipid mediators involved in inflammation, pain, and fever.<sup>[6][9][17]</sup> Thiophene-based compounds, including derivatives of **3-Thiophenacetic acid**, have been developed as potent COX inhibitors.<sup>[13]</sup> By blocking the active site of COX enzymes, these drugs prevent the synthesis of prostaglandins, thereby reducing the inflammatory response.



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COX Inhibition by Thiophene-based Drugs.

## Safety and Handling

**3-Thiophenacetic acid** is classified as a corrosive substance that can cause severe skin burns and eye damage.<sup>[6]</sup> It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as oxidizing agents and bases.<sup>[9]</sup>

## Conclusion

**3-Thiophenacetic acid** (CAS: 6964-21-2) is a chemical of considerable scientific and commercial interest. Its well-defined physicochemical properties, coupled with its reactivity, make it an essential precursor in materials science for creating conductive polymers and in medicinal chemistry for designing new therapeutic agents, particularly anti-inflammatory drugs. The protocols and pathways detailed in this guide offer a technical foundation for researchers and developers working with this versatile thiophene derivative.

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